Fmoc-Deg-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Deg-OH typically involves the reaction of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with 2,2-dimethyl-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic acid. The reaction is carried out in the presence of a base, such as sodium bicarbonate, in a solvent like dioxane or dimethylformamide (DMF) . The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to the amino acid resin, and subsequent deprotection steps are carried out using piperidine in DMF . This method allows for the rapid and efficient production of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Deg-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group is removed using a base, typically piperidine, resulting in the formation of a free amine.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include free amines and coupled peptides, which are essential intermediates in peptide synthesis .
Scientific Research Applications
Chemistry
Fmoc-Deg-OH is extensively used in the synthesis of peptides and proteins. Its base-labile properties make it an ideal protecting group for amines, allowing for selective deprotection during peptide synthesis .
Biology
In biological research, this compound is used to synthesize peptide-based hydrogels, which have applications in tissue engineering and drug delivery . These hydrogels provide a biocompatible matrix for cell growth and proliferation.
Medicine
The compound is also used in the development of peptide-based therapeutics. Peptides synthesized using this compound have shown potential in treating various diseases, including cancer and neurodegenerative disorders .
Industry
In the industrial sector, this compound is used in the production of biocompatible coatings and materials. These materials have applications in medical devices, wound healing, and drug delivery systems .
Mechanism of Action
The mechanism of action of Fmoc-Deg-OH involves the protection and deprotection of amine groups. The Fmoc group is introduced to the amine via nucleophilic attack on the highly reactive 9-fluorenylmethyl chloroformate . The deprotection process involves the removal of the Fmoc group using a base, resulting in the formation of a free amine . This mechanism allows for the selective protection and deprotection of amino acids during peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc): Another commonly used protecting group for amines, which is acid-labile.
Carbobenzoxy (Cbz): An older protecting group that requires hydrogenolysis for removal.
Uniqueness
Fmoc-Deg-OH is unique due to its base-labile properties, which allow for rapid and efficient deprotection without affecting other functional groups. This makes it highly suitable for use in solid-phase peptide synthesis .
Properties
IUPAC Name |
2-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-21(4-2,19(23)24)22-20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUABWLRFIOIRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218926-46-6 |
Source
|
Record name | 2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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